N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide
Description
N-[4-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide is a heterocyclic compound featuring a benzamide core linked to an imidazole-oxadiazole hybrid scaffold. The molecule contains a fluorophenyl-substituted 1,2,4-oxadiazole ring, a structural motif known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-34-23-5-3-2-4-21(23)25(33)29-20-12-6-17(7-13-20)14-32-15-22(28-16-32)26-30-24(31-35-26)18-8-10-19(27)11-9-18/h2-13,15-16H,14H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKQPASLTXDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on available research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
Its molecular weight is approximately 380.43 g/mol. The structure includes a 1,2,4-oxadiazole ring, an imidazole moiety, and a methoxybenzamide group, which are critical for its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole and imidazole rings. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and imidazole moieties exhibit significant antimicrobial properties. In one study, derivatives of oxadiazole demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the fluorophenyl group in this compound is believed to enhance its antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus, E. coli | 32 µg/mL |
| N-[...]-benzamide | S. aureus, E. coli | 16 µg/mL |
| Compound B | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines . The compound's mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Case Studies
In a notable case study involving a related imidazole derivative, significant reductions in tumor size were observed in animal models when treated with compounds structurally similar to this compound . This highlights the potential therapeutic applications of this class of compounds in oncology.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and oxadiazole moieties significantly affect biological activity. Electron-withdrawing groups such as fluorine enhance antimicrobial properties while maintaining low toxicity profiles in mammalian cells. The imidazole ring contributes to the overall bioactivity by facilitating interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogs sharing key pharmacophoric elements:
Structural Analogues with Modified Oxadiazole Substitutions
3-Chloro-N-[4-({4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-Imidazol-1-yl}methyl)phenyl]benzamide (CAS 1111016-67-1)
- Key Differences : Replaces the 4-fluorophenyl group on the oxadiazole with a 4-methoxyphenyl substituent and substitutes the 2-methoxybenzamide with a 3-chlorobenzamide.
- Impact : The methoxy group (electron-donating) may reduce binding affinity compared to the electron-withdrawing 4-fluorophenyl group in the target compound. The chloro substituent on the benzamide increases lipophilicity but may reduce solubility .
- Molecular Weight : 485.9 g/mol (vs. ~480 g/mol estimated for the target compound).
- Compounds 9a–9e () These analogs feature triazole-thiazole acetamide cores instead of imidazole-oxadiazole systems. For example, 9b includes a 4-fluorophenyl-thiazole group.
Analogues with Fluorinated Aromatic Systems
- Razaxaban () Contains a 3-aminobenzisoxazole P1 ligand and a fluorophenyl group. Key Insight: Fluorination enhances metabolic stability and selectivity for enzymatic targets (e.g., factor Xa inhibition, Ki = 0.19 nM). This supports the rationale for including a 4-fluorophenyl group in the target compound .
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}acetamide ()
- Shares a fluorophenyl-imidazole core but lacks the oxadiazole moiety. The methylsulfinyl group introduces chirality, which may influence binding kinetics.
- Crystallographic Data : The compound’s crystal structure (Acta Cryst. E66, o121) reveals planar imidazole and pyridyl rings, suggesting similar conformational rigidity in the target compound .
Physicochemical and Spectral Comparisons
IR and NMR Profiles :
- The target compound’s 1,2,4-oxadiazole ring is expected to show C=N stretching at ~1600–1650 cm⁻¹ (IR) and aromatic proton signals at δ 7.0–8.5 ppm (¹H-NMR), consistent with analogs in .
- In contrast, triazole-thiones () exhibit C=S stretches at ~1247–1255 cm⁻¹, absent in the oxadiazole-containing target compound .
Thermal Properties :
Discussion of Structure-Activity Relationships (SAR)
- Oxadiazole vs. Triazole/Thiazole : The 1,2,4-oxadiazole ring in the target compound may offer superior metabolic stability compared to triazole-thiazole systems (), as oxadiazoles are less prone to oxidative degradation .
- Fluorophenyl Substituent : The 4-fluorophenyl group enhances binding affinity through hydrophobic and electrostatic interactions, as seen in razaxaban’s high potency .
- Benzamide Modifications : The 2-methoxy group improves solubility relative to chloro-substituted analogs (), critical for oral bioavailability .
Q & A
Basic: What are the key synthetic routes for preparing this compound?
The synthesis involves multi-step reactions, including:
- Condensation reactions : Reacting intermediates like 4-fluorophenyl derivatives with 1,2,4-oxadiazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Coupling strategies : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling to introduce imidazole and benzamide moieties .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the final product, verified by melting point, NMR, and elemental analysis .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks to confirm the presence of fluorophenyl (δ ~7.2–7.8 ppm), oxadiazole (C=O at ~165–170 ppm), and methoxy groups (δ ~3.8–4.0 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C=N stretch in oxadiazole at ~1600–1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding. For example, fluorinated analogs in oxadiazole-containing FLAP inhibitors showed enhanced potency (IC₅₀ < 10 nM) .
- Core scaffold modifications : Test imidazole vs. triazole rings to evaluate steric/electronic effects on enzyme inhibition. Docking studies (e.g., using AutoDock Vina) can predict binding poses .
Advanced: What crystallographic methods resolve structural ambiguities?
- Single-crystal X-ray diffraction : Use SHELX for refinement (e.g., SHELXL for small-molecule structures) to determine bond angles, torsion angles, and packing interactions .
- ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement .
- Validation : Cross-check with CCDC databases to resolve discrepancies in reported conformers .
Advanced: How to address contradictions in bioactivity data across studies?
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., human whole blood vs. recombinant enzyme assays) .
- Control experiments : Test for off-target effects (e.g., plasma protein binding or metabolite interference) using competitive binding assays .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify trends in fluorophenyl-oxadiazole derivatives’ efficacy .
Advanced: What computational approaches predict pharmacokinetic properties?
- ADMET profiling : Use SwissADME or QikProp to estimate logP, solubility, and cytochrome P450 interactions. For example, methoxy groups improve permeability but may increase metabolic liability .
- Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., FLAP or factor Xa) over 100 ns to prioritize compounds with low RMSD values .
Basic: How to ensure purity and stability during synthesis?
- Stability testing : Monitor degradation under acidic (pH 3–5), basic (pH 8–10), and oxidative (H₂O₂) conditions via HPLC .
- Lyophilization : For hygroscopic intermediates, use freeze-drying to prevent hydrolysis .
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to avoid photodegradation .
Advanced: How do fluorine substituents influence target selectivity?
- Fluorine’s electronic effects : Enhance binding to hydrophobic pockets (e.g., in FLAP inhibitors) via C-F⋯π interactions .
- Comparative studies : Replace fluorine with chlorine or hydrogen to assess steric vs. electronic contributions. Fluorine often improves metabolic stability without steric hindrance .
Advanced: What strategies improve oral bioavailability?
- Prodrug design : Introduce ester or amide prodrug moieties to enhance solubility (e.g., BI 665915 achieved >80% oral bioavailability in preclinical models) .
- Cosolvent formulations : Use PEG 400 or cyclodextrins to increase aqueous solubility .
- CYP450 inhibition screening : Avoid substituents (e.g., -NO₂) that inhibit CYP3A4, reducing drug-drug interaction risks .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure .
- Emergency measures : For accidental ingestion, administer activated charcoal and seek immediate medical attention .
- Waste disposal : Neutralize acidic/basic residues before incineration to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
